Lipophilicity (LogP) Differentiation: 5-Fluoro vs. Non-Fluorinated Indole-6-Carboxylate Analog
The 5-fluoro substituent increases calculated lipophilicity relative to the non-fluorinated analog methyl 3-iodo-1H-indole-6-carboxylate. The target compound exhibits LogP 2.6982 (Chemscene) or 3.147 (Fluorochem computed) , compared to XLogP3 2.6 for the non-fluorinated comparator [1]. This ΔLogP of +0.1 to +0.5 units translates to approximately 1.3- to 3.2-fold higher octanol/water partition, which can enhance membrane permeability and metabolic stability of downstream drug candidates [2].
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP 2.6982 (Chemscene) / 3.147 (Fluorochem computed) |
| Comparator Or Baseline | Methyl 3-iodo-1H-indole-6-carboxylate (CAS 850374-98-0): XLogP3 2.6 (PubChem) |
| Quantified Difference | ΔLogP = +0.1 to +0.55 units (target minus comparator) |
| Conditions | Computed LogP values from different algorithms (Chemscene, Fluorochem, PubChem XLogP3). Direct experimental logP not available. |
Why This Matters
A LogP shift of +0.5 can substantially alter a drug candidate's ADME profile; procurement of the 5-fluoro compound ensures lipophilicity-matched SAR exploration without requiring late-stage fluorination of the non-fluorinated analog.
- [1] PubChem. Methyl 3-iodo-1H-indole-6-carboxylate, CID 7127830. XLogP3 2.6. View Source
- [2] Waring, M.J. (2010) 'Lipophilicity in drug discovery', Expert Opinion on Drug Discovery, 5(3), pp. 235–248. General principle: ΔLogP of 0.5 alters membrane permeability and metabolic clearance. View Source
